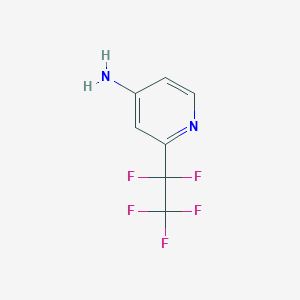

2-(Perfluoroethyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)5-3-4(13)1-2-14-5/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBQJCGRZHTKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 2-(Perfluoroethyl)pyridin-4-amine

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Perfluoroethyl)pyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for 2-(Perfluoroethyl)pyridin-4-amine, a novel fluorinated pyridine derivative with significant potential in medicinal chemistry and drug development. The introduction of a perfluoroethyl group into the pyridine scaffold is anticipated to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust framework for the synthesis, purification, and structural elucidation of this promising building block. While a definitive, peer-reviewed synthesis for this specific molecule is not yet established in the literature, the methodologies presented herein are grounded in well-established principles of organic chemistry and precedent from the synthesis of structurally related compounds.

Introduction: The Rationale for 2-(Perfluoroethyl)pyridin-4-amine in Drug Discovery

The incorporation of fluorine and fluorinated alkyl groups into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. Perfluoroalkyl groups, such as the perfluoroethyl moiety, are known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve cell permeability, and alter the acidity or basicity of nearby functional groups, thereby modulating interactions with biological targets.

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] It often serves as a key pharmacophore, participating in crucial hydrogen bonding interactions with protein targets. The combination of a 4-aminopyridine core with a 2-perfluoroethyl substituent is a logical design strategy to create novel chemical entities with potentially superior drug-like properties. This guide outlines a proposed synthetic pathway and a comprehensive characterization workflow to enable the synthesis and validation of 2-(Perfluoroethyl)pyridin-4-amine for use in drug discovery programs.

Proposed Synthesis of 2-(Perfluoroethyl)pyridin-4-amine

The proposed synthesis of 2-(Perfluoroethyl)pyridin-4-amine is centered around a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for the amination of electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups.[3] The strongly electron-withdrawing nature of the perfluoroethyl group at the 2-position is expected to activate the pyridine ring towards nucleophilic attack at the 4-position.

Retrosynthetic Analysis

The retrosynthetic analysis for the target molecule identifies 4-chloro-2-(perfluoroethyl)pyridine as a key intermediate. This precursor can be subjected to amination to furnish the desired product.

Forward Synthesis and Rationale

The forward synthesis involves the direct amination of 4-chloro-2-(perfluoroethyl)pyridine. The choice of a chloro-substituted precursor is based on its commercial availability or potential for synthesis from related pyridine derivatives. The perfluoroethyl group at the 2-position significantly activates the 4-position for nucleophilic attack, making the SNAr reaction with an ammonia source feasible.

Detailed Experimental Protocol

Reaction: Amination of 4-chloro-2-(perfluoroethyl)pyridine

-

Materials:

-

4-chloro-2-(perfluoroethyl)pyridine (1.0 eq)

-

Aqueous ammonia (28-30%, 20 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

High-pressure reaction vessel (autoclave)

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

To a high-pressure reaction vessel, add 4-chloro-2-(perfluoroethyl)pyridine (1.0 eq) and DMSO (to dissolve the starting material).

-

Add aqueous ammonia (20 eq).

-

Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(Perfluoroethyl)pyridin-4-amine as a solid.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Perfluoroethyl)pyridin-4-amine. A combination of spectroscopic and analytical techniques should be employed.

Overview of Analytical Techniques

| Technique | Purpose |

| ¹H NMR | To determine the number and connectivity of protons in the molecule, particularly on the pyridine ring. |

| ¹³C NMR | To identify the number of unique carbon atoms and their chemical environment. |

| ¹⁹F NMR | To confirm the presence and structure of the perfluoroethyl group and to assess purity.[4] |

| FT-IR | To identify the key functional groups, such as the N-H bonds of the amine and the C-F bonds of the perfluoroethyl group.[5] |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. |

| Elemental Analysis | To determine the percentage composition of C, H, N, and F, and to confirm the empirical formula. |

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (d, 1H, H6), ~6.5-6.7 (d, 1H, H5), ~6.3-6.5 (s, 1H, H3), ~4.5-5.0 (br s, 2H, NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | Signals for the pyridine ring carbons and the perfluoroethyl group carbons. The carbons of the perfluoroethyl group will show coupling to fluorine. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~-80 to -85 (t, 3F, -CF₃), ~-110 to -115 (q, 2F, -CF₂)[6] |

| FT-IR (ATR) | ν (cm⁻¹) ~3400-3200 (N-H stretch), ~1640 (N-H bend), ~1600, 1500 (C=C, C=N stretch), ~1300-1100 (C-F stretch)[7] |

| Mass Spec. (EI) | M⁺ at m/z corresponding to C₇H₅F₅N₂. Fragmentation may involve loss of CF₃, C₂F₅, and other fragments. |

Detailed Analytical Protocols

-

NMR Spectroscopy:

-

Prepare a solution of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

For ¹⁹F NMR, use a suitable reference standard (e.g., CFCl₃).

-

-

FT-IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Data Interpretation and Structural Elucidation Workflow

The confirmation of the structure of 2-(Perfluoroethyl)pyridin-4-amine will be achieved through a systematic analysis of the collected data.

Safety, Handling, and Storage

-

Safety: 2-(Perfluoroethyl)pyridin-4-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The toxicological properties of this compound have not been fully evaluated.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

References

- Singh, S. S., & Sengar, C. B. S. (Year). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.

- (Year).

- (Year). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- (2006, August 21). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Spectroscopy Letters, 31(8).

- (n.d.). 2-Aminopyridine(504-29-0) IR2 spectrum. ChemicalBook.

- (n.d.).

- (n.d.).

- (2026, January 22).

- (2019, October 28). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. PubMed.

- (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

- (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- (2018, February 15). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed.

- (n.d.). 4-Aminopyridine. PubChem.

- (n.d.).

- Tawfiq, M. T. (2016, July 8). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci, 4, 98-107.

- (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- (n.d.). 4-Aminopyridine. Wikipedia.

- (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives.

- (n.d.). Reactivity in solution with ammonia as nucleophile.

- (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. dovepress.com [dovepress.com]

- 7. 2-Aminopyridine(504-29-0) IR2 [m.chemicalbook.com]

A Technical Guide to Recent Advances in Fluorine-Containing Pyridine Derivatives

Abstract

Fluorine-containing pyridine derivatives are foundational scaffolds in modern drug discovery and materials science.[1][2][3] The strategic incorporation of fluorine into the pyridine ring profoundly modulates its physicochemical and pharmacokinetic properties, leading to enhanced potency, selectivity, metabolic stability, and bioavailability.[1][2][3][4][5] This guide provides an in-depth review of the latest breakthroughs in the synthesis and application of these vital compounds. We will explore cutting-edge, regioselective fluorination techniques, including late-stage C-H functionalization and novel catalytic systems, that have overcome long-standing synthetic challenges.[6][7][8][9] Furthermore, this guide will detail the causal relationships between fluorine substitution patterns and their impact on drug-like properties. Through detailed protocols, data-driven tables, and mechanistic diagrams, this whitepaper offers researchers and drug development professionals a comprehensive resource for leveraging fluorinated pyridines in next-generation molecular design.

The Strategic Role of Fluorine in Pyridine Chemistry

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[9] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. When combined with fluorine, the most electronegative element, a powerful synergy emerges. Fluorine's small size allows it to act as a bioisostere for hydrogen, while its strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, influencing receptor binding and solubility.[1][10] The exceptional strength of the carbon-fluorine bond is a key feature, often used to block sites of metabolic oxidation, thereby enhancing a drug's half-life and reducing the formation of toxic metabolites.[1][10] These combined effects have made the fluoro-pyridine motif a cornerstone in the development of numerous successful drugs, agrochemicals, and functional materials.[6][11][12][13][14]

Advanced Synthetic Methodologies

The synthesis of fluorinated pyridines has historically been challenging due to the electron-deficient nature of the ring, which deactivates it towards traditional electrophilic fluorination.[6] However, recent years have seen a surge of innovative methods that provide unprecedented control over regioselectivity, particularly for late-stage functionalization of complex molecules.

Direct C–H Fluorination

Direct C–H functionalization represents the most atom-economical approach to installing fluorine. Significant progress has been made in overcoming the inherent selectivity challenges posed by the pyridine ring's electronic structure.[6]

2.1.1 Palladium- and Silver-Mediated C-H Fluorination

A groundbreaking advancement involves the use of transition metals to facilitate fluorination at positions that are typically unreactive. The Hartwig group developed a notable method using AgF₂ for the selective fluorination of pyridines and diazines at the position alpha to the nitrogen atom.[8][9][15] This method is particularly valuable for late-stage functionalization, allowing for the rapid diversification of complex, medicinally relevant compounds.[8][9][15]

Experimental Protocol: AgF₂-Mediated C-H Fluorination of Betahistine Derivative [9][15]

-

Preparation: In a nitrogen-filled glovebox, add Boc-protected betahistine (9) (1.0 equiv) and AgF₂ (2.0 equiv) to a vial.

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration of the substrate.

-

Reaction: Seal the vial and heat the mixture at 120 °C for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the 2-fluoropyridine product.

The power of this method lies in its ability to be paired with subsequent nucleophilic aromatic substitution (SNAr) reactions. The installed fluoride at the 2-position acts as an excellent leaving group, enabling the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles under mild conditions.[8][9][15]

meta-Selective Fluorination Strategies

Fluorination at the C3 (meta) position of the pyridine ring is particularly challenging due to the electronic properties of the heterocycle.[6] This transformation is highly desirable as a meta-fluorine atom can fine-tune the basicity of the pyridine nitrogen without significant steric impact.[16] Recent strategies have employed temporary dearomatization to achieve this elusive selectivity.

One innovative approach involves a [4+2] cycloaddition to form a bench-stable oxazinopyridine intermediate.[6][17] This dearomatized adduct then undergoes a highly C3-selective electrophilic fluorination using reagents like Selectfluor. Subsequent acid-mediated hydrolysis restores the aromaticity, yielding the meta-fluorinated pyridine.[6][17]

| Method | Reagents | Selectivity | Key Feature | Reference |

| Ag-Mediated | AgF₂ | C2-selective (α to N) | Enables tandem SNAr reactions for diversification. | [8][9][15] |

| Dearomatization | 1. Acryloyl chloride 2. Selectfluor 3. Acid | C3-selective (meta) | Overcomes inherent electronic bias via an oxazinopyridine intermediate. | [6][17] |

| Rh(III)-Catalyzed | [Cp*RhCl₂]₂, AgOAc, Alkyne | C3-selective | Convergent synthesis from α-fluoro-α,β-unsaturated oximes. | [7] |

Table 1: Comparison of Modern Regioselective Pyridine Fluorination Methods.

Synthesis of Trifluoromethylpyridines (TFMPs)

The trifluoromethyl (CF₃) group is a critical substituent in pharmaceuticals and agrochemicals, known for enhancing lipophilicity and metabolic stability.[4][18] Modern synthetic routes to trifluoromethylpyridines often involve building the ring from a CF₃-containing precursor or by direct trifluoromethylation.[11][18]

A prominent industrial method involves the simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures over transition metal catalysts.[11][14] This process can be tuned to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, a precursor to the herbicide Fluazifop.[11] More recent advances focus on direct C-H trifluoromethylation using radical-based or transition-metal-catalyzed methods, offering alternative pathways with improved regioselectivity under milder conditions.[18][19]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into a pyridine ring systematically alters its drug-like properties. Understanding these structure-property relationships is crucial for rational drug design.[1][2][3][4]

-

Basicity (pKa): As a strong electron-withdrawing group, fluorine significantly reduces the basicity of the pyridine nitrogen. This effect is position-dependent, with fluorine at the 2- or 4-position having a more pronounced effect than at the 3-position. Modulating pKa is critical for optimizing solubility, receptor binding (avoiding unwanted interactions at physiological pH), and cell permeability.[1]

-

Lipophilicity (logP): Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and improve absorption.[4][5][20] The CF₃ group, in particular, provides a substantial boost in lipophilicity.[4]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[10] Placing a fluorine atom at a metabolically vulnerable C-H position (a "metabolic soft spot") is a widely used strategy to block degradation, increase the drug's half-life, and improve its oral bioavailability.[4][5][10]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby increasing binding affinity and potency.[1][10]

| Property | Effect of Fluorine Substitution | Rationale for Drug Design |

| pKa | Decreases (less basic) | Tune solubility; avoid off-target ionic interactions. |

| Lipophilicity | Increases | Enhance membrane permeability and absorption. |

| Metabolic Stability | Increases | Block P450 oxidation, improve half-life and bioavailability. |

| Binding Affinity | Can Increase | Form favorable interactions (H-bonds, dipole) with target. |

Table 2: Physicochemical and Pharmacokinetic Effects of Fluorinating Pyridine Rings.

Case Studies in Drug Discovery

The strategic application of fluorinated pyridine moieties is evident in numerous FDA-approved drugs.

5-Fluorouracil (5-FU) in Oncology

While technically a pyrimidine, the principles of 5-Fluorouracil's (5-FU) mechanism are highly relevant. It is one of the most successful and widely used anticancer drugs for over 60 years.[21] 5-FU acts as an antimetabolite. Its active metabolite, FdUMP, forms a stable covalent complex with the enzyme thymidylate synthase (TS), inhibiting the synthesis of thymidine, a crucial component of DNA.[21] This "thymineless death" is particularly effective against rapidly dividing cancer cells.[21] The fluorine atom at the C5 position is key; it prevents the enzymatic reaction from completing, effectively trapping and inactivating the enzyme.

Etoricoxib (Arcoxia)

Etoricoxib is a selective COX-2 inhibitor used for treating arthritis. The molecule contains two distinct pyridine rings. Studies by Hartwig and colleagues demonstrated that C-H fluorination with AgF₂ occurs with complete selectivity on the more electron-rich (more basic) pyridine ring.[15] This site-selective fluorination opens the door to creating a library of novel analogues through subsequent SNAr chemistry, which would otherwise require lengthy multi-step syntheses.[15] This exemplifies how modern fluorination methods can rapidly accelerate structure-activity relationship (SAR) studies for complex, approved drugs.

Emerging Applications Beyond Medicine

The unique properties of fluorinated pyridines extend their utility beyond pharmaceuticals.

-

Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate the trifluoromethylpyridine scaffold.[11][13][14] The CF₃ group enhances the molecule's potency and stability in environmental conditions.[13][14] Compounds like 2-Amino-5-Fluoropyridine are key intermediates in synthesizing next-generation crop protection agents that are effective at lower application rates.[22]

-

Materials Science: Perfluoropyridine (PFPy) is a highly reactive building block used in the synthesis of advanced fluoropolymers and network materials.[12][23] These materials exhibit exceptional chemical resistance and thermal stability, making them suitable for high-performance applications.[12]

Future Outlook and Challenges

The field of fluorine-containing pyridine derivatives continues to evolve rapidly. A major ongoing challenge is the development of more sustainable and scalable catalytic methods for direct, regioselective fluorination, particularly for the elusive meta-position.[6][24] While electrophilic fluorinating reagents like Selectfluor are effective, their cost and atom economy can be limitations.[25] Future research will likely focus on catalytic, enantioselective fluorination reactions and the development of novel fluorinated building blocks. The continued exploration of C-F bond activation chemistries will also open new avenues for post-synthetic modification. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the rational design of fluorinated pyridine derivatives to yield even more sophisticated and effective molecules for medicine, agriculture, and materials science.

References

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7). Google Vertex AI Search.

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.). National Institutes of Health.

- Fier, P. S., & Hartwig, J. F. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. The Hartwig Group.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.). National Institutes of Health.

- Hussain, A., et al. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.

- Fier, P. S., & Hartwig, J. F. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Institutes of Health.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00997A.

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI.

- meta-Selective Fluorination of Pyridine Derivatives. (2025, August 27). Synfacts.

- Formal meta -C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates | Request PDF. (n.d.). ResearchGate.

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH. (2020, July 29). National Institutes of Health.

- Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Hussain, A., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.

- Hussain, A., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science Publisher.

- Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems | Request PDF. (2025, August 7). ResearchGate.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022, February 28). MDPI.

- Meanwell, M., Nodwell, M. B., & Britton, R. (2016, October 10). A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide. Semantic Scholar.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC. (n.d.). National Institutes of Health.

- The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD.

- Unlocking Agrochemical Potential: The Role of 2-Amino-5-Fluoropyridine in Crop Protection. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD.

- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). University of Illinois Urbana-Champaign.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (n.d.). Google Patents.

- Fujiwara, T., et al. (2026, February 3). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2025, October 13). ResearchGate.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances (RSC Publishing). DOI:10.1039/D4RA05697C.

- The role of fluorine in medicinal chemistry | Request PDF. (n.d.). ResearchGate.

- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. (n.d.). National Institutes of Health.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. nbinno.com [nbinno.com]

- 6. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 21. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

- 24. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 25. mdpi.com [mdpi.com]

understanding the reactivity of 4-aminopyridine derivatives

An In-Depth Technical Guide to the Reactivity of 4-Aminopyridine Derivatives for Researchers and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP) and its derivatives represent a class of heterocyclic compounds with profound significance in both medicinal chemistry and synthetic science. Renowned as the active pharmaceutical ingredient in treatments for multiple sclerosis, the 4-AP scaffold is a cornerstone for designing novel therapeutics targeting the central nervous system.[1][2][3] Beyond its biological role, its unique electronic structure, characterized by two distinct nucleophilic nitrogen centers, makes it a versatile building block and a potent nucleophilic catalyst in organic synthesis.[4][5] This guide provides an in-depth exploration of the reactivity of the 4-aminopyridine core. It moves beyond simple reaction lists to explain the underlying electronic principles that govern its behavior in electrophilic and nucleophilic reactions. By detailing field-proven protocols and illustrating key mechanistic pathways, this document serves as a comprehensive resource for researchers aiming to strategically manipulate and harness the synthetic potential of this privileged scaffold.

Introduction: The Significance of the 4-Aminopyridine Scaffold

The pyridine ring is a fundamental motif in countless natural products and pharmaceuticals. The introduction of an amino group at the C4 position fundamentally alters its electronic properties and reactivity, giving rise to a molecule of exceptional utility.

A Privileged Structure in Medicinal Chemistry

The therapeutic relevance of 4-aminopyridine was firmly established with the approval of its sustained-release formulation, dalfampridine (Ampyra®), for improving walking in patients with multiple sclerosis (MS).[2][3] Its mechanism of action involves blocking voltage-gated potassium (K+) channels on demyelinated axons, which enhances nerve impulse conduction.[3] This clinical success has spurred extensive research into new derivatives for a range of neurological conditions, including the development of radiolabeled analogs for positron emission tomography (PET) to visualize demyelinated axons.[3][6][7] Derivatives have also been synthesized and evaluated for their potential as anticholinesterase and antiamnesic agents.[8][9]

A Versatile Tool in Organic Synthesis

In the realm of synthetic chemistry, 4-AP is recognized for its role as a highly effective nucleophilic catalyst, often surpassing the activity of its well-known analog, 4-(dimethylamino)pyridine (DMAP).[5] It is particularly effective in catalyzing acylation reactions, where it activates acylating agents toward nucleophilic attack.[4][10][11] Furthermore, the dual nucleophilicity of its exocyclic and endocyclic nitrogen atoms provides multiple handles for functionalization, making it a valuable starting material for constructing more complex heterocyclic systems, including fused pyridopyrimidines and imidazopyridines.[12]

The Electronic Landscape of 4-Aminopyridine: A Tale of Two Nitrogens

Understanding the reactivity of 4-AP begins with its electronic structure. The molecule's behavior is dominated by the interplay between the electron-deficient pyridine ring and the powerful electron-donating exocyclic amino group.

Resonance, Basicity, and Nucleophilicity

The amino group at the C4 position is a strong +M (mesomeric) and +I (inductive) group. It donates electron density into the aromatic system through resonance, significantly increasing the electron density on the pyridine ring, especially at the ring nitrogen and the C2/C6 positions.[13] This has two major consequences:

-

Enhanced Basicity: The increased electron density on the endocyclic (ring) nitrogen makes it more basic than pyridine itself. 4-Aminopyridine (pKa = 9.17) is substantially more basic than 3-aminopyridine (pKa = 6.0) and 2-aminopyridine (pKa = 6.86), where the resonance effect is less pronounced at the ring nitrogen.[14]

-

Dual Nucleophilic Sites: Both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen can act as nucleophiles. The preferred site of attack often depends on the nature of the electrophile and the reaction conditions. Sterically accessible "soft" electrophiles often favor reaction at the more basic and sterically unhindered ring nitrogen, while "hard" electrophiles may react at the amino group.

A Diagram of Duality: Nucleophilic Centers

The resonance contributions illustrate the delocalization of the amino group's lone pair, activating the ring and enhancing the nucleophilicity of the pyridine nitrogen.

Caption: Resonance delocalization in 4-aminopyridine.

Reactivity at the Nitrogen Centers: The Nucleophilic Heart

The high electron density on the nitrogen atoms makes them the primary sites for a variety of chemical transformations.

Protonation and Halogen Bonding: The Pyridine Nitrogen as a Lewis Base

As the most basic site, the pyridine nitrogen readily reacts with electrophiles.

-

Protonation: In the presence of acids, 4-AP is protonated to form a pyridinium salt. This is observed in reactions with bromine, which can generate HBr in situ, leading to the formation of [4-NH2-C5H4NH]+[Br–].[15][16]

-

Halogen Bonding: The nucleophilic ring nitrogen can also act as a halogen bond acceptor.[15] With dihalogens like iodine monochloride (ICl) and iodine monobromide (IBr), 4-AP can form either charge-transfer complexes or, more interestingly, ionic species featuring a linear N···I+···N bridge, where an iodonium ion is stabilized between two 4-AP rings.[15][16]

N-Alkylation: Strategies and Selectivity

Alkylation can occur at either nitrogen, and achieving selectivity can be a challenge.

-

Exocyclic N-Alkylation: Direct alkylation of the amino group often requires specific conditions to prevent competing reactions at the more nucleophilic ring nitrogen. A common strategy involves protecting the amino group (e.g., as a Boc-carbamate), performing the alkylation, and then deprotecting.[17] A more direct method involves reductive amination, using a carboxylic acid and sodium borohydride to achieve N-monoalkylation.[18]

-

Endocyclic N-Alkylation: Reaction with appropriate electrophiles can lead to the formation of N-amino pyridinium salts, which are themselves versatile synthetic intermediates.[19]

Experimental Protocol 1: N-Alkylation of the Exocyclic Amino Group (via NaH)

This protocol outlines a general procedure for the alkylation of the amino group on a protected or suitable 4-aminopyridine derivative.[20]

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., argon), add the 4-aminopyridine derivative (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.

-

Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1-1.5 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

N-Acylation: A Gateway to Functionalization and Catalysis

Acylation of the exocyclic amino group is a straightforward transformation used to synthesize anilide and imide derivatives.[8] More significantly, 4-AP is a powerful catalyst for acylation reactions.

The catalytic mechanism is analogous to that of DMAP. The highly nucleophilic pyridine nitrogen attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting anhydride and is readily attacked by a nucleophile (e.g., an alcohol), regenerating the 4-AP catalyst and forming the acylated product.[5][10]

Caption: Catalytic cycle of 4-aminopyridine in acylation.

Reactivity of the Pyridine Ring: Modulating the Aromatic Core

While reactions at the nitrogen centers are common, the aromatic ring itself can be functionalized through careful selection of reagents and conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-donating amino group strongly activates the pyridine ring towards electrophilic attack, directing incoming electrophiles to the ortho positions (C3 and C5).[13] This activating effect is powerful enough to enable reactions like direct sulfonation, which are typically very difficult on an unsubstituted pyridine ring.[13]

However, a major challenge is that the strongly acidic conditions required for many EAS reactions will protonate the highly basic pyridine nitrogen. The resulting pyridinium cation is intensely electron-withdrawing, which deactivates the entire ring system to further electrophilic attack. To overcome this, directed ortho-metalation provides a powerful alternative.

Experimental Protocol 2: Directed ortho-Lithiation of N-Pivaloyl-4-aminopyridine

This protocol uses a removable pivaloyl protecting group on the exocyclic amine to direct lithiation specifically to the C3 position, which can then be quenched with an electrophile.[21]

-

Protection: React 4-aminopyridine with pivaloyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form N-(pyridin-4-yl)pivalamide.

-

Lithiation Setup: To a solution of N-(pyridin-4-yl)pivalamide (1.0 eq) in dry THF under an argon atmosphere, cool the mixture to -78 °C.

-

Metalation: Add sec-butyllithium (s-BuLi, ~2.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep-red solution for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, trimethylsilyl chloride, or a carbonyl compound, >2.5 eq) and stir at -78 °C for an additional 1-2 hours.

-

Work-up and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate. The pivaloyl group can then be removed under standard hydrolytic conditions (e.g., refluxing aqueous HCl) to yield the 3-substituted 4-aminopyridine.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution on the 4-AP ring is generally disfavored due to the ring's high electron density. However, the reaction becomes feasible if a good leaving group (e.g., a halide) is present at an activated position (C2 or C4).[22] For example, 4-chloropyridine readily reacts with primary and secondary amines to yield substituted 4-aminopyridines.[23] This provides a convergent route to N-aryl or N-alkyl-4-aminopyridine derivatives.

Experimental Protocol 3: Synthesis of N-substituted 4-Aminopyridines from 4-Chloropyridine

This protocol describes a general procedure for the reaction of 4-chloropyridine with an amine nucleophile.[23][24]

-

Reaction Setup: In a sealed vessel, combine 4-chloropyridine hydrochloride (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent and Heating: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the pure N-substituted 4-aminopyridine derivative.

Summary of Reactivity and Applications

The choice of synthetic strategy depends entirely on the desired site of modification. The following table summarizes the key transformations discussed.

| Reaction Type | Target Site | Typical Reagents | Key Considerations | Reference(s) |

| Protonation / Salt Formation | Pyridine Nitrogen | HBr, HCl | Occurs readily due to high basicity of the ring nitrogen. | [15][16] |

| Halogen Bonding | Pyridine Nitrogen | ICl, IBr, I₂ | Can form charge-transfer complexes or ionic N-I-N bridges. | [15][16] |

| N-Alkylation | Exocyclic Amino N | Alkyl Halide, NaH | Often requires protection or specific conditions to avoid N-alkylation of the ring. | [17][20] |

| N-Acylation | Exocyclic Amino N | Acyl Chloride, Anhydride | A straightforward method for creating amide derivatives. | [8][25] |

| Catalysis | Pyridine Nitrogen | Acetic Anhydride, Alcohol | Acts as a superior nucleophilic catalyst via an N-acylpyridinium intermediate. | [4][5][10] |

| Electrophilic Substitution | C3 / C5 Positions | Directed Lithiation (s-BuLi), then Electrophile | Direct EAS is hampered by ring protonation under acidic conditions. | [13][21] |

| Nucleophilic Substitution | C4 Position | Amines, Nucleophiles | Requires a good leaving group (e.g., Cl) at the target position. | [23][24] |

Conclusion: A Forward Look

The reactivity of 4-aminopyridine is a fascinating study in molecular duality. The electron-donating amino group simultaneously activates the ring toward electrophilic attack while creating two distinct, highly nucleophilic nitrogen centers. This complex electronic profile is the source of its remarkable versatility. For drug development professionals, this scaffold offers a proven foundation for CNS-active agents, with ample vectors for modification to fine-tune properties like potency, selectivity, and brain penetrance.[3][6] For synthetic chemists, 4-AP is not just a building block but also a powerful catalytic tool. Future research will undoubtedly continue to leverage this unique reactivity, exploring its use in novel dual-catalytic systems and expanding the arsenal of complex bioactive molecules built upon this exceptional heterocyclic core.[26]

References

- Nishiwaki, N., Nishimoto, T., Tamura, M., & Ariga, M.

-

Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2464–2473. [Link]

-

Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

-

(2024). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. [Link]

-

Tripathi, A., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed. [Link]

-

Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(21), 4946–4949. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

-

Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters. [Link]

-

Metal/chiral 4-aminopyridine dual catalytic system and its application... ResearchGate. [Link]

-

Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. [Link]

-

Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Figshare. [Link]

-

Penning, T. D., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed. [Link]

-

4-Aminopyridine. Wikipedia. [Link]

-

Namba, K., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]

-

Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]

-

Quadri, L., et al. (2020). 4‐Aminopyridines as Versatile “Noninterfering” Allies for CO2 Fixation. ResearchGate. [Link]

-

Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]

-

Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline. ResearchGate. [Link]

-

Reed, J. N., & Snieckus, V. (1984). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]

-

Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

-

Zrzavy, T., & Kolliker, S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

-

Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

-

A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

-

Henney, H. R., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Taylor & Francis Online. [Link]

-

Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. [Link]

-

Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. NIH National Center for Biotechnology Information. [Link]

-

Synthetic development and applications of 4-aminopyridine. ResearchGate. [Link]

-

Aminopyridines. Environmental Protection Agency (EPA). [Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

-

4-Aminopyridine. PubChem. [Link]

-

Contreras, J., et al. (2008). 4-Aminopyridine derivatives with anticholinesterase and antiamnesic activity. PubMed. [Link]

-

The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

-

Nucleophilic substitution reactions in pyridine. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. neurology.org [neurology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 8. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopyridine derivatives with anticholinesterase and antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Perfluoroethyl)pyridin-4-amine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic methodologies for obtaining 2-(Perfluoroethyl)pyridin-4-amine. The strategic incorporation of fluoroalkyl groups, such as perfluoroethyl (C₂F₅), into heterocyclic scaffolds like pyridine is of paramount importance in medicinal chemistry and agrochemical development.[1] These groups can significantly enhance metabolic stability, membrane permeability, and binding affinity. This guide details several plausible synthetic routes, focusing on the underlying chemical principles, causality behind experimental choices, and step-by-step protocols. The discussed strategies include direct C-H perfluoroethylation of a protected 4-aminopyridine scaffold and a functional group interconversion approach starting from 2-(perfluoroethyl)pyridine.

Introduction: The Significance of Fluoroalkylated Pyridines

The pyridine motif is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds.[2] The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties. Fluoroalkyl groups are particularly valued as bioisosteres for common functional groups, offering unique steric and electronic profiles that can lead to improved potency and metabolic durability.[1]

The synthesis of specifically substituted fluoroalkylated pyridines, such as 2-(Perfluoroethyl)pyridin-4-amine, presents a significant challenge due to issues of regioselectivity. The pyridine ring possesses multiple potential reaction sites, and controlling the precise placement of substituents requires carefully designed synthetic strategies.[3] Traditional methods like the Minisci reaction often struggle to achieve high regioselectivity, which has spurred the development of modern photocatalytic and metal-catalyzed approaches.[1][3][4] This guide outlines robust and logical synthetic pathways to access the target compound.

Overview of Synthetic Strategies

Two primary retrosynthetic approaches are considered the most viable for the synthesis of 2-(Perfluoroethyl)pyridin-4-amine.

-

Route 1: Late-Stage C-H Perfluoroethylation. This strategy involves the installation of the perfluoroethyl group onto a pre-existing 4-aminopyridine scaffold. To ensure regioselectivity and prevent side reactions, the amine functionality must be protected.

-

Route 2: Pyridine Functionalization and Amination. This approach begins with 2-(perfluoroethyl)pyridine. The amino group is then installed at the C4 position through a sequence of functional group interconversions, typically involving halogenation followed by nucleophilic aromatic substitution.

Caption: High-level overview of the two primary synthetic routes.

Detailed Protocols and Methodologies

Route 1: C-H Perfluoroethylation of Protected 4-Aminopyridine

This route leverages modern radical C-H functionalization chemistry. The key is to protect the exocyclic amine to prevent it from directing the reaction or being consumed by reagents. The electron-deficient nature of the protonated or N-functionalized pyridine ring favors radical attack at the C2 and C4 positions. By blocking the C4 position with a protected amine, we can selectively direct the perfluoroethyl radical to the C2 position.

Workflow for Route 1

Caption: Experimental workflow for Route 1.

Protocol 1.1: Protection of 4-Aminopyridine

-

Rationale: The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the amine. It is stable to the radical conditions of the subsequent step and can be readily removed under acidic conditions without affecting the fluoroalkyl group.

-

Procedure:

-

Dissolve 4-aminopyridine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add a base, such as Triethylamine (1.2 eq) or DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield tert-butyl (pyridin-4-yl)carbamate.

-

Protocol 1.2: Radical Perfluoroethylation

-

Rationale: This step utilizes a photocatalytic Minisci-type reaction. A photoredox catalyst, upon excitation by visible light, facilitates the generation of a perfluoroethyl radical from a suitable precursor like perfluoroethyl iodide. This radical then adds to the C2 position of the protonated pyridine ring.

-

Procedure:

-

To an oven-dried Schlenk flask, add tert-butyl (pyridin-4-yl)carbamate (1.0 eq), a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-5 mol%), and a suitable solvent (e.g., Acetonitrile or DMSO).

-

Add perfluoroethyl iodide (C₂F₅I, 2.0-3.0 eq).

-

Add a mild acid, such as trifluoroacetic acid (TFA, 1.0 eq), to protonate the pyridine nitrogen, enhancing its reactivity towards radical attack.

-

Degas the solution by sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes.

-

Irradiate the mixture with a blue LED lamp (e.g., 456 nm) at room temperature for 12-24 hours.[4]

-

Monitor the reaction progress by LC-MS.

-

Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to isolate tert-butyl (2-(perfluoroethyl)pyridin-4-yl)carbamate.

-

Protocol 1.3: Boc Deprotection

-

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc protecting group at room temperature, releasing the free amine.[5]

-

Procedure:

-

Dissolve the purified tert-butyl (2-(perfluoroethyl)pyridin-4-yl)carbamate (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the solution at room temperature for 2-5 hours.[5]

-

Monitor deprotection by TLC or LC-MS.

-

Upon completion, carefully neutralize the excess acid by slowly adding a saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-(Perfluoroethyl)pyridin-4-amine. Further purification by chromatography or recrystallization may be necessary.

-

Route 2: Amination of a 4-Halopyridine Intermediate

This route builds the molecule by first synthesizing a 4-halo-2-(perfluoroethyl)pyridine intermediate. The electron-withdrawing perfluoroethyl group at the C2 position, along with the ring nitrogen, strongly activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the halide with an amino group.

Workflow for Route 2

Caption: Experimental workflow for Route 2.

Protocol 2.1: Synthesis of 4-Chloro-2-(perfluoroethyl)pyridine

-

Rationale: Direct, selective halogenation at the C4 position of 2-substituted pyridines can be challenging. A common method involves the N-oxidation of the pyridine, followed by chlorination with a reagent like POCl₃ or SO₂Cl₂, and subsequent deoxygenation. This multi-step process often provides better regiocontrol.

-

Procedure (via N-Oxide):

-

N-Oxidation: Dissolve 2-(perfluoroethyl)pyridine (1.0 eq) in a suitable solvent like acetic acid or DCM. Add an oxidizing agent such as m-CPBA or hydrogen peroxide and heat as necessary. Purify to obtain 2-(perfluoroethyl)pyridine N-oxide.

-

Chlorination: Carefully react the N-oxide (1.0 eq) with a chlorinating agent like phosphorus oxychloride (POCl₃, excess) at reflux. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Work-up: After cooling, the reaction mixture is quenched by slowly pouring it over crushed ice. The solution is then neutralized with a base (e.g., NaOH or Na₂CO₃) and extracted with an organic solvent.

-

Purification by distillation or chromatography yields 4-chloro-2-(perfluoroethyl)pyridine.

-

Protocol 2.2: Nucleophilic Aromatic Amination

-

Rationale: The chloro-substituent at the activated C4 position can be displaced by ammonia. Due to the stability of the aromatic ring, this reaction often requires elevated temperatures and pressures, typically conducted in a sealed pressure vessel (autoclave). This method is analogous to the synthesis of other aminopyridines from their chloro precursors.[6]

-

Procedure:

-

WARNING: This reaction must be conducted in a certified pressure vessel (autoclave) by trained personnel.

-

Place 4-chloro-2-(perfluoroethyl)pyridine (1.0 eq), concentrated aqueous ammonia (e.g., 28% solution, 10-20 eq), and optionally a co-solvent like THF or 1,4-dioxane into the autoclave.[6]

-

Seal the vessel and heat the mixture to 130-160 °C with stirring.[6] The internal pressure will increase significantly.

-

Maintain the reaction for 6-24 hours.

-

After the reaction period, cool the autoclave to room temperature (<30 °C) before carefully venting and opening.

-

Transfer the reaction mixture and add water. Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(Perfluoroethyl)pyridin-4-amine.

-

Summary of Reagents and Conditions

| Route | Step | Key Reagents | Typical Solvents | Temperature | Typical Yield (Est.) |

| 1 | Protection | 4-Aminopyridine, (Boc)₂O, Et₃N | DCM, THF | 0 °C to RT | >90% |

| Perfluoroethylation | Boc-4-AP, C₂F₅I, Photocatalyst, TFA | Acetonitrile, DMSO | Room Temp. (Light) | 40-60% | |

| Deprotection | Boc-protected intermediate, TFA | DCM | 0 °C to RT | >95% | |

| 2 | Halogenation | 2-(C₂F₅)pyridine, m-CPBA, POCl₃ | Acetic Acid, None | Reflux | 50-70% (2 steps) |

| Amination | 4-Cl-2-(C₂F₅)pyridine, Aq. NH₃ | THF, Water | 130-160 °C (Autoclave) | 60-80% |

Conclusion

The synthesis of 2-(Perfluoroethyl)pyridin-4-amine can be effectively achieved through several strategic pathways. Route 1, employing a late-stage C-H functionalization, represents a modern approach that benefits from the growing toolbox of photoredox catalysis. While potentially lower yielding in the key step, it offers high convergence. Route 2 follows a more traditional, yet robust, functional group interconversion strategy. The high-pressure amination step, while requiring specialized equipment, is often high-yielding and reliable. The choice of method will depend on the available starting materials, equipment, and desired scale of production. Both routes provide a logical and scientifically sound basis for obtaining this valuable fluoroalkylated building block for research and development.

References

- Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.

- Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.

- Site‐selective C−H fluoroalkylation at the pyridylic position.

- Insight into C4 Selectivity in the Light‐Driven C−H Fluoroalkylation of Pyridines and Quinolines.

- Method for producing 2-amino-4-(trifluoromethyl)pyridine.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 6. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

The Strategic Integration of 2-(Perfluoroethyl)pyridin-4-amine in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, fluorinated heterocyles have emerged as a cornerstone for enhancing metabolic stability, modulating basicity (pKa), and improving ligand-target interactions. This guide provides an in-depth exploration of 2-(Perfluoroethyl)pyridin-4-amine, a versatile building block poised for significant impact in medicinal chemistry. We will delve into its strategic applications, key reaction protocols, and the underlying scientific principles that make it a valuable asset for researchers, scientists, and drug development professionals.

The Rationale for 2-(Perfluoroethyl)pyridin-4-amine in Drug Design

The pyridine nucleus is a privileged scaffold, present in a multitude of FDA-approved drugs, owing to its ability to form crucial hydrogen bonds and other interactions with biological targets[1][2]. The introduction of a perfluoroethyl group at the 2-position introduces a unique set of properties that can be strategically leveraged to overcome common drug development hurdles.

Modulation of Physicochemical Properties

The strong electron-withdrawing nature of the perfluoroethyl group significantly impacts the electronic distribution within the pyridine ring. This has a profound effect on the basicity of the 4-amino group and the pyridine nitrogen.

-

Lipophilicity and Permeability: Fluorination is a recognized strategy to enhance lipophilicity, which can improve membrane permeability and, consequently, oral bioavailability[4]. The perfluoroethyl group contributes significantly to the lipophilicity of the molecule.

A summary of expected physicochemical properties, drawing parallels from related structures, is presented below.

| Property | Expected Impact of 2-(Perfluoroethyl) Group | Rationale |

| pKa (Pyridine Nitrogen) | Decreased | Strong inductive electron-withdrawing effect of the C2F5 group. |

| LogP / LogD | Increased | High lipophilicity of the perfluoroalkyl chain. |

| Metabolic Stability | Increased | The C-F bond is exceptionally strong and resistant to metabolic cleavage[4]. |

| Aqueous Solubility | Potentially Decreased | Increased lipophilicity can reduce solubility. |

Bioisosteric Replacement

The perfluoroethyl group can serve as a bioisostere for other chemical moieties, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions[3][5]. For example, it can be considered as a replacement for larger alkyl groups or other lipophilic substituents to enhance metabolic stability without drastically altering the steric profile. The pentafluorosulfanyl (SF5) group, which shares some electronic similarities with the perfluoroethyl group, has been successfully used as a bioisostere for trifluoromethyl, tert-butyl, and nitro groups[6].

Synthetic Accessibility and Key Reactions

While a direct, step-by-step synthesis of 2-(Perfluoroethyl)pyridin-4-amine is not widely published, its preparation can be envisaged through established synthetic methodologies for fluorinated pyridines. A potential synthetic route involves a formal [4+2] defluorocycloaddition of a perfluoroalkyl alkyne with a suitable amine, a method that has been demonstrated for the synthesis of meta-fluoroalkylated pyridin-4-amines[7].

Once obtained, 2-(Perfluoroethyl)pyridin-4-amine serves as a versatile starting material for a variety of crucial transformations in medicinal chemistry.

N-Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most fundamental reactions in drug discovery. The 4-amino group of 2-(Perfluoroethyl)pyridin-4-amine can be readily acylated to generate a diverse library of amide derivatives.

Protocol: General Procedure for N-Acylation

This protocol outlines a standard procedure for the N-acylation of 2-(Perfluoroethyl)pyridin-4-amine using an acid chloride.

Materials:

-

2-(Perfluoroethyl)pyridin-4-amine

-

Acid chloride of choice (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Perfluoroethyl)pyridin-4-amine (1.0 eq.).

-

Solvent and Base: Dissolve the starting material in anhydrous DCM or DMF. Add the tertiary amine base (1.2 - 1.5 eq.).

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.

-

Anhydrous Solvents: Essential to prevent unwanted side reactions of the highly reactive acid chloride.

-

Tertiary Amine Base: Scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Slow Addition at 0 °C: Controls the exothermic reaction and minimizes the formation of byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of 2-(Perfluoroethyl)pyridin-4-amine can be further functionalized through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are powerful tools for introducing aryl, heteroaryl, or alkyl substituents, enabling extensive exploration of the chemical space around the core scaffold.

Protocol: Buchwald-Hartwig Amination of a Halogenated 2-(Perfluoroethyl)pyridine Derivative

This protocol provides a general method for the C-N cross-coupling of a hypothetical 4-halo-2-(perfluoroethyl)pyridine with an amine.

Materials:

-

4-Halo-2-(perfluoroethyl)pyridine (e.g., 4-bromo or 4-iodo)

-

Amine of choice

-

Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., Cs2CO3 or K3PO4)

-

Anhydrous toluene or dioxane

-

Standard Schlenk line or glovebox techniques

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-halo-2-(perfluoroethyl)pyridine (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.5-2.0 eq.) to a Schlenk tube.

-

Solvent Addition: Add anhydrous toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to yield the desired coupled product.

Diagram of Buchwald-Hartwig Amination Workflow:

Caption: Workflow for Buchwald-Hartwig Amination.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for 2-(Perfluoroethyl)pyridin-4-amine are not extensively documented, general principles of medicinal chemistry can guide its application in drug design[8][9].

Diagram of SAR Exploration:

Caption: SAR exploration around the core scaffold.

By systematically modifying the 4-amino group (R1) and other positions on the pyridine ring (R2), researchers can probe the SAR to optimize for:

-

Potency: Modifications can enhance binding affinity to the target protein.

-

Selectivity: Fine-tuning substituents can improve selectivity against off-targets.

-

ADME Properties: Alterations can improve solubility, permeability, and metabolic stability.

Conclusion and Future Perspectives

2-(Perfluoroethyl)pyridin-4-amine represents a valuable and somewhat underexplored building block in medicinal chemistry. Its unique electronic properties, conferred by the perfluoroethyl group, offer a powerful strategy for modulating the physicochemical and pharmacological profiles of drug candidates. The synthetic tractability of its core functional groups through well-established protocols like N-acylation and palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of diverse chemical libraries. As the demand for drug candidates with improved ADME properties continues to grow, the strategic incorporation of motifs like 2-(perfluoroethyl)pyridin-4-amine is expected to play an increasingly important role in the future of drug discovery.

References

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

[4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkylated Pyridin-4-amines. PubMed. [Link]

-

Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

-

Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

-

Process for the preparation of fluorinated pyridines. European Patent Office. [Link]

-

Common bioisosteres of different functional groups. ResearchGate. [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

-

Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. ACS Publications. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

-

N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

-

Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]

-